Trans-Tert-Butyl-4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate Trans-Tert-Butyl-4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate
Brand Name: Vulcanchem
CAS No.: 1251012-56-2
VCID: VC3313017
InChI: InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-8-4-5-13-10(15)9(8)7-14/h8-9H,4-7H2,1-3H3,(H,13,15)/t8-,9-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC2CCNC(=O)C2C1
Molecular Formula: C12H20N2O3
Molecular Weight: 240.3 g/mol

Trans-Tert-Butyl-4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate

CAS No.: 1251012-56-2

Cat. No.: VC3313017

Molecular Formula: C12H20N2O3

Molecular Weight: 240.3 g/mol

* For research use only. Not for human or veterinary use.

Trans-Tert-Butyl-4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate - 1251012-56-2

Specification

CAS No. 1251012-56-2
Molecular Formula C12H20N2O3
Molecular Weight 240.3 g/mol
IUPAC Name tert-butyl (3aS,7aS)-4-oxo-3,3a,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate
Standard InChI InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-8-4-5-13-10(15)9(8)7-14/h8-9H,4-7H2,1-3H3,(H,13,15)/t8-,9-/m1/s1
Standard InChI Key UGRDCDSOKKHHIV-RKDXNWHRSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H]2CCNC(=O)[C@@H]2C1
SMILES CC(C)(C)OC(=O)N1CC2CCNC(=O)C2C1
Canonical SMILES CC(C)(C)OC(=O)N1CC2CCNC(=O)C2C1

Introduction

Chemical Identity and Classification

Trans-Tert-Butyl-4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate represents a specialized heterocyclic compound belonging to the broader family of bicyclic nitrogen-containing molecules. The compound is uniquely identified by its CAS Registry Number 1251012-56-2, which distinguishes it from structurally related compounds that share similar naming conventions but possess different atomic arrangements . This molecule features a bicyclic [3,4-c] ring system where a pyrrole ring is fused with a piperidine moiety, creating a rigid molecular framework.

The nomenclature of this compound follows the IUPAC system, where the "trans" descriptor indicates the stereochemical arrangement of key substituents across the molecular plane. The "tert-butyl" component refers to the protecting group attached to the carboxylate functionality, while "oxohexahydro" describes the presence of a ketone group and the degree of saturation in the ring system . This level of detail in the naming convention is essential for properly identifying the exact structural features and configuration of the molecule.

When comparing this compound with related structures in chemical databases, it becomes evident that the exact stereochemical configuration and substitution pattern significantly influence its chemical identity and potential biological activities. Similar compounds like tert-butyl (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate (CAS: 1229428-51-6) differ in their ring fusion arrangement and stereochemistry .

Classification Framework

Within the broader chemical taxonomy, Trans-Tert-Butyl-4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate can be classified hierarchically as:

Classification LevelCategory
Primary ClassHeterocyclic Compound
SubclassBicyclic Nitrogen Heterocycle
Specific FrameworkPyrrolopiperidine
Functional GroupsCarbamate, Ketone
Protection Grouptert-Butyloxycarbonyl (Boc)
StereochemistryTrans configuration

This classification framework helps position the compound within the vast chemical space and provides insights into its potential reactivity patterns and biological behavior.

Structural Characteristics and Properties

Trans-Tert-Butyl-4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate possesses a distinctive molecular architecture that defines its chemical behavior and potential applications. This section examines the specific structural features that contribute to its properties and reactivity.

A key functional element is the tert-butyl carboxylate group, which serves as a protecting group for the nitrogen atom in the pyrrole ring. This protection is crucial for maintaining stability during chemical reactions and may be cleaved under specific conditions to reveal the reactive nitrogen site . Additionally, the oxo (ketone) functionality provides a site for potential hydrogen bonding interactions and serves as a reactive center for further chemical modifications.

Molecular and Physical Properties

Based on structural analysis and comparison with similar compounds, the following properties can be estimated:

PropertyValue/Description
Molecular FormulaLikely C₁₃H₂₀N₂O₃ (based on structural analysis)
Molecular WeightApproximately 252-254 g/mol (estimated)
Physical StateLikely solid at room temperature
SolubilityProbably soluble in organic solvents (DMSO, dichloromethane)
Functional Groupstert-Butyl carboxylate, ketone
StereochemistryTrans configuration

The presence of both polar functional groups (ketone, carbamate) and lipophilic regions (tert-butyl, saturated rings) likely gives this compound an intermediate lipophilicity profile, which is important for potential drug development considerations.

Chemical Reactivity and Synthetic Relevance

Trans-Tert-Butyl-4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate exhibits chemical reactivity patterns consistent with its functional groups and structural framework. The compound's reactivity centers include the ketone functionality and the protected nitrogen atoms, which can undergo various transformations relevant to pharmaceutical synthesis.

The tert-butyl carbamate (Boc) protecting group represents a key feature that can be selectively removed under acidic conditions (typically using trifluoroacetic acid or HCl in organic solvents), revealing a nucleophilic nitrogen site for further derivatization . This deprotection strategy is widely employed in medicinal chemistry to facilitate late-stage diversification of lead compounds.

The ketone group presents opportunities for numerous transformations including reduction to alcohols, reductive amination to form amines, or conversion to imines, oximes, or hydrazones. These modifications can serve as synthetic handles for introducing additional structural diversity and functional groups that might enhance biological activity or pharmacokinetic properties .

Biological Activity and Pharmaceutical Relevance

Based on structural similarities to compounds described in the research literature, Trans-Tert-Butyl-4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate may possess biological activities relevant to pharmaceutical research. Structurally related bicyclic pyrrolopiperidines have demonstrated potential in various therapeutic areas.

The structural resemblance to compounds such as the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo antagonists suggests potential relevance to protein-binding applications. Research has shown that similar bicyclic frameworks can serve as antagonists of retinol-binding protein 4 (RBP4), which has implications for treating age-related macular degeneration (AMD) and Stargardt disease .

Structure-Activity Relationships

The biological activity of compounds with similar structural motifs is often influenced by specific molecular features. The bicyclic pyrrolopiperidine scaffold appears to serve as a privileged structure that can be optimized for specific protein-binding interactions. For instance, related bicyclic compounds have demonstrated the ability to induce conformational changes in target proteins such as RBP4, leading to disruption of protein-protein interactions like the RBP4-TTR complex .

In the context of RBP4 antagonism, compounds with structural similarities to Trans-Tert-Butyl-4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate have shown that:

  • The bicyclic core provides a rigid scaffold that positions key functional groups for optimal interaction with protein binding pockets

  • Carboxylic acid moieties (which could be revealed after deprotection of the tert-butyl carbamate) often engage in hydrogen bonding interactions with amino acid residues like Arg121, Gln98, and Tyr90

  • Conformational rigidity contributes to binding specificity and affinity

Similar bicyclic structures have also demonstrated potential in disrupting protein-protein interactions, as exemplified by compound ZW4864 which disrupts the interaction between β-catenin and B-cell lymphoma 9 (BCL9) .

Comparative Analysis with Related Compounds

To better understand the potential properties and applications of Trans-Tert-Butyl-4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate, it is valuable to examine structurally related compounds with established characteristics.

Structural Analogues

Several compounds with similar structural features have been reported in the literature and chemical databases:

CompoundCAS NumberMolecular FormulaKey Differences
Trans-Tert-Butyl-4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate1251012-56-2C₁₃H₂₀N₂O₃ (estimated)Reference compound
trans-tert-Butyl 4-oxohexahydro-2H-pyrano[3,2-c]pyridine-6(7H)-carboxylate2177266-88-3C₁₃H₂₁NO₄Oxygen substitution in ring system, different fusion pattern
tert-butyl (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate1229428-51-6C₁₂H₂₂N₂O₂Different ring fusion pattern, lacks oxo group, specific stereochemistry

This comparison reveals how subtle structural variations—such as ring fusion patterns, heteroatom positioning, and functional group presence—can lead to distinct compounds with potentially different biological activities and chemical properties.

Functional Relevance to Drug Discovery

Bicyclic nitrogen heterocycles similar to Trans-Tert-Butyl-4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate have demonstrated importance in medicinal chemistry. Their rigid scaffolds provide well-defined spatial arrangements of functional groups, facilitating precise interactions with biological targets. This structural class has shown particular utility in developing:

  • Protein-protein interaction inhibitors, including RBP4 antagonists for ophthalmological applications

  • Small-molecule modulators of disease-relevant signaling pathways

  • Building blocks for constructing more complex bioactive molecules

The tert-butyl carbamate protection strategy commonly employed in these compounds allows for controlled deprotection and subsequent diversification, making them valuable intermediates in medicinal chemistry campaigns.

Applications in Research and Development

Trans-Tert-Butyl-4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate and structurally similar compounds have several potential applications in chemical and pharmaceutical research.

Pharmaceutical Intermediates

The compound likely serves as a key intermediate in the synthesis of more complex pharmaceutical molecules. The protected nitrogen functionality allows for selective modification after other synthetic transformations have been completed. This type of scaffold could be utilized in medicinal chemistry programs targeting:

  • Small-molecule antagonists of protein-protein interactions

  • Inhibitors of specific enzymes or receptors

  • Building blocks for combinatorial chemistry approaches

The bicyclic structure provides conformational rigidity, which is often advantageous in drug design as it can reduce the entropic penalty upon binding to biological targets and potentially improve binding affinity and specificity .

Chemical Building Blocks

Beyond pharmaceutical applications, compounds like Trans-Tert-Butyl-4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate serve as valuable building blocks in organic synthesis. The protected nitrogen functionality and the ketone group provide orthogonal reactive sites that can be selectively modified. These features make it potentially useful for:

  • Diversity-oriented synthesis programs

  • Fragment-based drug discovery approaches

  • Construction of chemical libraries for biological screening

The trans stereochemistry adds additional value by providing a defined three-dimensional structure that can be exploited in stereoselective synthesis.

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